4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol

Catalog No.
S12411640
CAS No.
56686-74-9
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcoho...

CAS Number

56686-74-9

Product Name

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol

IUPAC Name

2-[hydroxy-(4-methylphenyl)methyl]-N-methylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-11-7-9-12(10-8-11)15(18)13-5-3-4-6-14(13)16(19)17-2/h3-10,15,18H,1-2H3,(H,17,19)

InChI Key

UNXDRPFMINEGME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)NC)O

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol is a chemical compound characterized by its complex structure, which includes a benzohydryl moiety and a carbamoyl group. The compound's molecular formula is C16H19N1O3C_{16}H_{19}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its systematic name reflects its functional groups, specifically the hydroxyl (-OH) group attached to the benzene ring and the carbamoyl group (-N(=O)R) attached to the 2' position of the benzhydryl structure.

The chemical reactivity of 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol can be explored through various reactions typical of alcohols and amides. Key reactions include:

  • Esterification: The alcohol can react with carboxylic acids to form esters.
  • Oxidation: Under certain conditions, the alcohol may be oxidized to form ketones or aldehydes.
  • Nucleophilic Substitution: The carbamoyl nitrogen can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

Synthesis of 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol can be approached through several methods:

  • From Benzhydrol: Starting with benzhydrol, a reaction with methyl isocyanate could introduce the carbamoyl group.
    Benzhydrol+Methyl Isocyanate4 Methyl 2 N methyl carbamoyl benzhydryl alcohol\text{Benzhydrol}+\text{Methyl Isocyanate}\rightarrow \text{4 Methyl 2 N methyl carbamoyl benzhydryl alcohol}
  • Grignard Reaction: Utilizing a Grignard reagent derived from 4-methylbenzaldehyde followed by reaction with an appropriate isocyanate could yield the target compound.
  • Reduction of Ketones: If a suitable ketone precursor is available, reduction using lithium aluminum hydride could provide access to the desired alcohol form.

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol may have various applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Its structural features may lend themselves to modifications that enhance biological activity.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex molecules or pharmaceuticals.
  • Research Tool: The compound may be utilized in studies exploring interactions within biological systems or as part of drug design efforts.

Interaction studies involving 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol would primarily focus on its effects when combined with other pharmacologically active substances. Research on similar compounds indicates potential interactions with neurotransmitter systems, which could lead to enhanced or diminished effects when co-administered with other drugs. Further research would be needed to elucidate specific interactions and their implications for therapeutic use.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol. Here are some notable examples:

Compound NameStructureUnique Features
BenzhydrolBenzhydrol StructureSimple structure; used as an intermediate in organic synthesis.
DiphenhydramineDiphenhydramine StructureAntihistamine; exhibits sedative properties.
ChlorpheniramineChlorpheniramine StructureAntihistamine; used for allergy relief; has a chlorinated aromatic ring.

Uniqueness: The presence of both a hydroxyl group and a carbamoyl group distinguishes 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol from these similar compounds, potentially imparting unique biological activities and reactivity patterns not found in simpler analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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